tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Overview
Description
tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: is a heterocyclic compound with a molecular weight of 238.29 g/mol It is characterized by a pyrazolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base and a suitable solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 3-amino-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKFZGMKQRTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-63-9 |
Source
|
Record name | tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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